Tert-butyl (3-amino-5-chlorobenzyl)carbamate
Description
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-[(3-amino-5-chlorophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-7-8-4-9(13)6-10(14)5-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
InChI Key |
AKIMSEDUVQBAPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Cl)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Strategy
The synthesis of tert-butyl (3-amino-5-chlorobenzyl)carbamate typically involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, starting from the corresponding benzylamine or a related precursor. The preparation can be broadly divided into:
- Formation of the benzylamine intermediate with the desired substitution pattern (3-amino-5-chloro).
- Protection of the amine functionality with the Boc group to yield the target carbamate.
Synthesis of Boc-Protected Amines via Alkanoyloxycarbamates
A recently reported general and effective method for synthesizing alkylamines, including Boc-protected benzylamines, is based on base-mediated intramolecular decarboxylative rearrangement of alkanoyloxycarbamates . This method is relevant for preparing this compound due to its mild conditions and broad substrate scope.
Preparation of Alkanoyloxycarbamates
- Alkanoyloxycarbamates are prepared by reacting alkyl carboxylic acids with hydroxylamine derivatives.
- For Boc protection, N-hydroxy tert-butyl carbamate (BocNHOH) is synthesized from hydroxylamine hydrochloride and di-tert-butyl dicarbonate ((Boc)2O).
- The alkanoyloxycarbamate intermediate is then formed by coupling the acid derivative (e.g., 3-amino-5-chlorobenzoic acid or its analog) with BocNHOH.
Decarboxylative Rearrangement to Boc-Protected Amines
- The alkanoyloxycarbamate undergoes base-mediated intramolecular decarboxylation in the presence of cesium carbonate (Cs2CO3) in acetonitrile at 100 °C.
- This process converts the alkanoyloxycarbamate into the corresponding Boc-protected amine.
- The reaction tolerates various functional groups, including amino and chloro substituents on the aromatic ring, making it suitable for synthesizing this compound.
Reaction Conditions Optimization
The following table summarizes key reaction parameters optimized for high yield in the decarboxylative rearrangement step:
| Entry | Base (equiv) | Solvent | Temperature (°C) | Yield (%) (Isolated) |
|---|---|---|---|---|
| 1 | Cs2CO3 (1.0) | Toluene | 100 | 57 |
| 8 | Cs2CO3 (1.0) | Benzene | 100 | 78 |
| 9 | Cs2CO3 (1.0) | Chlorobenzene | 100 | 71 |
| 10 | Cs2CO3 (1.0) | Acetonitrile | 100 | 85 (81) |
| 12 | Cs2CO3 (0.5) | Acetonitrile | 100 | 45 |
| 13 | Cs2CO3 (1.5) | Acetonitrile | 100 | 79 |
| 14 | Cs2CO3 (1.0) | Acetonitrile | 80 | 76 |
| 15 | Cs2CO3 (1.0) | Acetonitrile | 120 | 85 |
- Cesium carbonate is the optimal base.
- Acetonitrile is the preferred solvent.
- The best temperature is around 100 °C.
- Using 1.0 equivalent of Cs2CO3 provides the highest yield.
Mechanistic Insights
- The reaction proceeds via a rearrangement mechanism similar to the Hofmann or Curtius rearrangement.
- The base deprotonates the alkanoyloxycarbamate, facilitating an intramolecular nucleophilic substitution (SN2) by nitrogen.
- This leads to the formation of a carbamate-protected amine after decarboxylation.
- The mechanism is supported by stereochemical retention in substrates and absence of radical intermediates.
Alternative Approaches
While the decarboxylative rearrangement method is efficient, other classical methods include:
- Direct Boc protection of 3-amino-5-chlorobenzylamine using di-tert-butyl dicarbonate under basic conditions.
- Reductive amination of 3-amino-5-chlorobenzaldehyde followed by Boc protection.
- Multi-step synthesis starting from 3-chloronitrobenzyl derivatives, followed by reduction and Boc protection.
However, these methods may involve harsher conditions or lower selectivity compared to the decarboxylative approach.
Data Table: Summary of Preparation Conditions and Yields
| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |
|---|---|---|---|
| Synthesis of BocNHOH | Hydroxylamine hydrochloride, (Boc)2O, K2CO3, Et2O/H2O | BocNHOH, 80% yield | Precursor for alkanoyloxycarbamate |
| Formation of alkanoyloxycarbamate | BocNHOH + 3-amino-5-chlorobenzoic acid derivative | Intermediate formed | Coupling step |
| Decarboxylative rearrangement | Cs2CO3 (1 equiv), MeCN, 100 °C, 1 h | This compound, ~80-85% | Optimized conditions for best yield |
Patent Information
A relevant patent (US10717703B2) describes processes for preparing tert-butyl carbamate derivatives, including methods involving salts, solvates, and enantiomers, which may cover related synthetic routes for this compound. The patent emphasizes the importance of controlling reaction conditions to obtain high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3-amino-5-chlorobenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Tert-butyl (3-amino-5-chlorobenzyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-amino-5-chlorobenzyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming intermediates that are crucial for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used as a protecting group for amines.
Tert-butyl (3-aminomethyl)phenylcarbamate: Similar structure but with a different substitution pattern on the benzyl group.
Uniqueness
Tert-butyl (3-amino-5-chlorobenzyl)carbamate is unique due to the presence of both an amino group and a chlorobenzyl group, which allows for a wide range of chemical modifications and applications. Its structure provides versatility in organic synthesis and makes it a valuable compound in various fields of research .
Biological Activity
Tert-butyl (3-amino-5-chlorobenzyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its chemical formula, which includes a tert-butyl group, an amino group, and a chlorobenzyl moiety. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
-
Antimicrobial Activity
- Recent studies have highlighted the antimicrobial properties of carbamate derivatives, including those similar to this compound. For instance, certain carbamates exhibited significant inhibitory activity against Mycobacterium tuberculosis, suggesting that structural modifications can enhance their efficacy against resistant strains .
-
Cytotoxicity
- The cytotoxic effects of related compounds have been evaluated against various cancer cell lines. For example, a study reported moderate cytotoxicity for some benzyl carbamates against the A549 lung cancer cell line, with IC50 values ranging from 15.8 to 22.6 µg/mL . The selection index (SI = IC50/MIC) indicates a favorable therapeutic window for further development.
-
Neuroprotective Effects
- Another study explored the neuroprotective potential of related compounds in models of oxidative stress, such as oxygen-glucose deprivation (OGD). Compounds similar to this compound demonstrated the ability to reduce apoptosis and oxidative stress in neuroblastoma cells, indicating possible applications in neurodegenerative diseases .
Case Study 1: Antitubercular Efficacy
A derivative of this compound was tested for its antitubercular activity in vivo using a mouse model infected with M. tuberculosis. The compound was administered orally at a dose of 100 mg/kg/day, resulting in a significant reduction in bacterial load in the lungs compared to untreated controls. The results indicated a promising therapeutic effect and warranted further investigation into its mechanism of action .
Case Study 2: Cytotoxicity Assessment
In vitro studies on related compounds assessed their cytotoxicity against several cancer cell lines. The findings revealed that specific structural modifications could enhance or diminish cytotoxic effects. For instance, compounds with hydrophobic moieties showed improved activity against certain cancer types, while hydrophilic substitutions decreased efficacy .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
